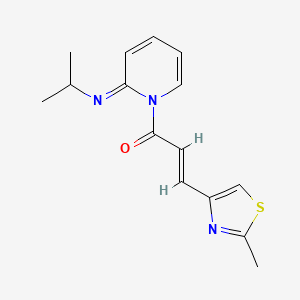
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide, also known as THN-α, is a novel compound that has been studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for future research.
作用机制
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has a unique mechanism of action that involves the modulation of several neurotransmitter systems in the brain. 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has been found to increase the levels of acetylcholine, dopamine, and serotonin in the brain. These neurotransmitters are involved in various physiological and behavioral processes, including memory, cognition, and mood regulation.
Biochemical and Physiological Effects:
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has been found to have several biochemical and physiological effects. 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has also been found to increase the levels of antioxidant enzymes, which protect against oxidative stress and inflammation.
实验室实验的优点和局限性
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has several advantages and limitations for lab experiments. One advantage is that 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has been found to have low toxicity and is well-tolerated in animal models. 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has also been found to be stable and easy to administer. One limitation is that 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has only been studied in animal models, and further research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα. One area of research is in the development of novel therapies for neurodegenerative disorders, such as Alzheimer's disease. 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has also been studied for its potential use in the treatment of depression and anxiety disorders. Further research is needed to determine the safety and efficacy of 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα in humans and to explore its potential use in other areas of scientific research.
合成方法
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 6-methylpyridin-3-amine with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in the presence of a coupling agent. This reaction produces the intermediate compound, 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-3-ylmethanamine. The intermediate compound is then treated with acetic anhydride and a base to produce the final product, 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα.
科学研究应用
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has been studied for its potential use in various scientific research applications. One area of research is in the field of neuroscience, where 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has been found to have neuroprotective effects. 6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamideα has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-9-10-14(11-18-12)17(20)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-3,5,7,9-11,16H,4,6,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLJGDYFIUUVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546491.png)
![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)

![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)


![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)

![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)
